molecular formula C14H11NOS B049656 4-Hydroxy-2-(4-methylphenyl)benzothiazole CAS No. 122589-83-7

4-Hydroxy-2-(4-methylphenyl)benzothiazole

Cat. No. B049656
M. Wt: 241.31 g/mol
InChI Key: XYVBFHRLFOBGMT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(4-methylphenyl)benzothiazole, also known as BMBT, is a synthetic compound that belongs to the class of benzothiazole derivatives. It has garnered significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-2-(4-methylphenyl)benzothiazole is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 4-Hydroxy-2-(4-methylphenyl)benzothiazole has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer progression. 4-Hydroxy-2-(4-methylphenyl)benzothiazole can also induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

4-Hydroxy-2-(4-methylphenyl)benzothiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It can reduce the production of reactive oxygen species and inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in cells and tissues. 4-Hydroxy-2-(4-methylphenyl)benzothiazole can also modulate the expression of certain genes involved in cell proliferation, differentiation, and apoptosis. In animal studies, 4-Hydroxy-2-(4-methylphenyl)benzothiazole has been shown to reduce tumor growth and metastasis, improve cognitive function, and enhance wound healing.

Advantages And Limitations For Lab Experiments

4-Hydroxy-2-(4-methylphenyl)benzothiazole has several advantages for lab experiments, such as its low toxicity, easy synthesis, and diverse applications. 4-Hydroxy-2-(4-methylphenyl)benzothiazole can be used as a tool compound to investigate the biological functions of certain enzymes and pathways. However, 4-Hydroxy-2-(4-methylphenyl)benzothiazole also has some limitations, such as its poor solubility in water and limited stability under certain conditions. These factors can affect the accuracy and reproducibility of the experimental results.

Future Directions

There are several future directions for 4-Hydroxy-2-(4-methylphenyl)benzothiazole research, including the development of more efficient synthesis methods, the identification of its cellular targets and signaling pathways, and the evaluation of its safety and efficacy in clinical trials. 4-Hydroxy-2-(4-methylphenyl)benzothiazole can also be further modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and selectivity. In addition, 4-Hydroxy-2-(4-methylphenyl)benzothiazole can be explored for its potential applications in other fields, such as energy storage and environmental remediation.
Conclusion:
In conclusion, 4-Hydroxy-2-(4-methylphenyl)benzothiazole is a synthetic compound that has shown promising potential for various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-Hydroxy-2-(4-methylphenyl)benzothiazole research can contribute to the development of new drugs, agrochemicals, and materials that can benefit human health and the environment.

Synthesis Methods

4-Hydroxy-2-(4-methylphenyl)benzothiazole can be synthesized through various methods, including the reaction of 2-aminophenol and 4-methylbenzenethiol in the presence of a catalyst, such as copper(II) chloride, or the reaction of 2-chloro-4-methylphenyl isothiocyanate with 2-aminophenol. The yield and purity of the synthesized 4-Hydroxy-2-(4-methylphenyl)benzothiazole can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

4-Hydroxy-2-(4-methylphenyl)benzothiazole has been extensively studied for its potential applications in various scientific fields. In medicine, 4-Hydroxy-2-(4-methylphenyl)benzothiazole has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It can also enhance the efficacy of certain drugs, such as doxorubicin, by increasing their cellular uptake and reducing their toxicity. In agriculture, 4-Hydroxy-2-(4-methylphenyl)benzothiazole has been used as a plant growth regulator and fungicide to improve crop yield and quality. In material science, 4-Hydroxy-2-(4-methylphenyl)benzothiazole has been incorporated into polymers and coatings to enhance their mechanical and thermal properties.

properties

CAS RN

122589-83-7

Product Name

4-Hydroxy-2-(4-methylphenyl)benzothiazole

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-benzothiazol-4-ol

InChI

InChI=1S/C14H11NOS/c1-9-5-7-10(8-6-9)14-15-13-11(16)3-2-4-12(13)17-14/h2-8,16H,1H3

InChI Key

XYVBFHRLFOBGMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)O

Other CAS RN

122589-83-7

synonyms

4-hydroxy-2-(4-methylphenyl)benzothiazole
KB 2714
KB-2714

Origin of Product

United States

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